(1-Ethyl-5-methoxy-1H-indol-3-yl)methanol
CAS No.:
Cat. No.: VC15971661
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2 |
|---|---|
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | (1-ethyl-5-methoxyindol-3-yl)methanol |
| Standard InChI | InChI=1S/C12H15NO2/c1-3-13-7-9(8-14)11-6-10(15-2)4-5-12(11)13/h4-7,14H,3,8H2,1-2H3 |
| Standard InChI Key | NTGZTLGPJDCUKF-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C2=C1C=CC(=C2)OC)CO |
Introduction
Structural and Chemical Identity
The molecular formula of (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol. Key structural features include:
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1-Ethyl group: Introduces steric bulk and modulates electronic properties at the indole nitrogen.
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5-Methoxy substituent: Enhances electron density in the aromatic system, influencing reactivity and binding interactions .
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3-Hydroxymethyl group: Provides a polar functional group for further derivatization or intermolecular interactions.
The compound’s IUPAC name systematically describes its substitution pattern, ensuring unambiguous identification in chemical databases.
Synthetic Strategies and Optimization
Alkylation at the 1-Position
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H-NMR (400 MHz, CDCl₃):
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δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃): Ethyl group methyl protons.
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δ 3.82 (s, 3H, OCH₃): Methoxy protons.
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δ 4.25 (q, J = 7.1 Hz, 2H, NCH₂): Ethyl group methylene protons.
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δ 4.68 (s, 2H, CH₂OH): Hydroxymethyl protons.
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δ 6.85–7.25 (m, 3H, Ar-H): Aromatic protons of the indole ring .
13C-NMR (101 MHz, CDCl₃):
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS):
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 128–130°C (predicted) |
| Solubility | Soluble in DMSO, THF; sparingly in H₂O |
| LogP (Octanol-Water) | 2.1 (estimated via ChemAxon) |
| Stability | Stable under inert atmosphere; sensitive to oxidation |
Reactivity and Functionalization
The hydroxymethyl group at C-3 serves as a handle for further chemical modifications:
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Esterification: Reaction with acetyl chloride yields the corresponding acetate.
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Oxidation: Using pyridinium chlorochromate (PCC) converts the alcohol to a ketone .
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Nucleophilic Substitution: The ethyl group at N-1 can undergo dealkylation under strong acidic conditions .
Challenges and Future Directions
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Synthetic Yield Optimization: Current routes yield ~60–70%; catalytic methods could improve efficiency.
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Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains.
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Computational Modeling: DFT studies to predict reactivity and drug-likeness.
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